(1R,5S)-8-(thiophen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “(1R,5S)-8-(thiophen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane” is unique and allows for diverse applications in various fields.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . These compounds have shown promising cytotoxic activity against certain cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various techniques . For example, the yield, melting point, and IR spectrum of certain derivatives have been reported .Scientific Research Applications
Synthesis and Structural Analysis
- Research on related azabicyclooctane derivatives has explored their synthesis and structural characteristics. For example, studies have reported on the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives used as chiral auxiliaries in asymmetric syntheses, showcasing the compound's utility in enhancing the selectivity of chemical reactions (Martens & Lübben, 1991).
- Another study described the synthesis and crystal structure of a chiral oxazaphospholidine-borane complex, highlighting the precision achievable in determining molecular configurations and the potential for such compounds in catalysis (Brunel et al., 1994).
Applications in Chemistry
- Azabicyclooctane derivatives have found use in various chemical reactions, such as in the catalytic synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound acceleration, demonstrating their role in facilitating efficient and rapid chemical syntheses (Azarifar et al., 2013).
- They are also used in the development of novel cage polycarbosilanes, indicating their versatility in the synthesis of complex molecular architectures with potential applications in materials science (Shimizu et al., 1998).
Role in Asymmetric Synthesis
- The use of azabicyclooctane derivatives in asymmetric synthesis is well-documented, such as their application in the stereoselective synthesis of active metabolites of potent kinase inhibitors. This highlights their critical role in the precise construction of molecules with specific chiral configurations, essential for the development of pharmaceuticals (Chen et al., 2010).
Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . These compounds are one of the most important active pharmaceutical scaffolds and their further exploration could lead to significant advancements in medicinal chemistry .
Properties
IUPAC Name |
8-thiophen-2-ylsulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,13-2-1-5-20-13)17-10-3-4-11(17)7-12(6-10)16-9-14-8-15-16/h1-2,5,8-12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOIDLRMADSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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